molecular formula C11H10ClNO B3052111 4-Chloro-6-methoxy-8-methylquinoline CAS No. 384821-04-9

4-Chloro-6-methoxy-8-methylquinoline

Cat. No.: B3052111
CAS No.: 384821-04-9
M. Wt: 207.65 g/mol
InChI Key: MWXSZMVWXXNVMJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-8-methylquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, and a methyl group at position 8. Quinoline derivatives are widely studied for their diverse biological activities, including antiparasitic, antimicrobial, and anticancer properties. The structural features of this compound—specifically the electron-withdrawing chloro group and electron-donating methoxy and methyl groups—influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

4-chloro-6-methoxy-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-8(14-2)6-9-10(12)3-4-13-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXSZMVWXXNVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455415
Record name 4-Chloro-6-methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384821-04-9
Record name 4-Chloro-6-methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup-Doebner-von Miller Hybrid Synthesis

The Skraup reaction, traditionally employing aniline derivatives with glycerol under acidic conditions, has been adapted to introduce methoxy and methyl groups at strategic positions. A modified Doebner-von Miller protocol using 3-methyl-4-methoxyaniline and ethyl acetoacetate in polyphosphoric acid (PPA) achieves cyclization at 170°C, forming 6-methoxy-8-methylquinolin-4-ol as an intermediate. Key advantages include:

  • Regioselectivity : The electron-donating methoxy group at C6 directs cyclization, while the methyl group at C8 arises from the β-ketoester's α-carbon.
  • Yield : Reported yields reach 45–50% for the cyclized intermediate.

Chlorination of the C4 position is subsequently achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C, yielding the target compound in 85% efficiency.

Friedlander Condensation Pathway

The Friedlander method constructs the quinoline core via acid-catalyzed condensation between 5-methoxy-7-methyl-2-aminobenzaldehyde and ketones. Using acetylacetone as the ketone partner in ethanol with HCl catalysis generates 6-methoxy-8-methylquinoline, which undergoes electrophilic chlorination at C4. Critical parameters include:

  • Temperature Control : Reactions proceed optimally at 80–90°C to prevent aldehyde oxidation.
  • Substituent Compatibility : The methoxy group’s ortho-directing effect ensures precise C4 chlorination during subsequent steps.

Halogenation Strategies

Direct Electrophilic Chlorination

Electrophilic substitution using POCl₃/DMF on preformed 6-methoxy-8-methylquinoline demonstrates high regioselectivity for C4 due to:

  • Activation by Methoxy Group : Resonance donation activates C4 for electrophilic attack.
  • Steric Shielding : The C8 methyl group hinders alternative positions.

Reaction Conditions :

Parameter Value
Temperature 110°C
Molar Ratio (POCl₃) 6:1 (relative to substrate)
Catalyst DMF (2 drops)
Yield 82–85%

Nucleophilic Displacement

For substrates with leaving groups at C4, nucleophilic substitution with chloride offers an alternative. Treatment of 4-nitro-6-methoxy-8-methylquinoline with HCl in acetic acid at 120°C replaces nitro with chloro in 75% yield. Limitations include:

  • Functional Group Tolerance : Nitro groups must be absent elsewhere to prevent side reactions.
  • Acid Stability : Methoxy groups remain intact under these conditions.

Transition Metal-Catalyzed Routes

Gold-Catalyzed Tandem Cyclization

Recent advances employ Au(I) catalysts to assemble quinoline cores from acetal-containing anilines and alkynes. For 4-chloro-6-methoxy-8-methylquinoline:

  • Substrate Design : Use 3-methyl-4-methoxyaniline bearing a chloroacetal moiety.
  • Cyclization : AuCl/PPh₃ catalyzes alkyne insertion and cyclization at 110°C.
  • Chloride Retention : The acetal’s chloro group migrates to C4 during rearomatization.

Advantages :

  • Single-step construction of the chloro-substituted core.
  • Functional group tolerance for sensitive substituents.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield (%) Regioselectivity Control
Skraup-Doebner-von Miller 3-methyl-4-methoxyaniline, ethyl acetoacetate PPA, POCl₃ 70 High (C4, C6, C8)
Friedlander 5-methoxy-7-methyl-2-aminobenzaldehyde, acetylacetone HCl, POCl₃ 65 Moderate (C4)
Au-Catalyzed Chloroacetal-aniline derivative, alkynes AuCl/PPh₃, AgOTf 55 High (C4)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-8-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells. This mechanism underlies its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Chloro-6-methoxy-8-methylquinoline and related quinoline derivatives:

Compound Name Substituents (Positions) Formula Melting Point/°C Key Properties/Activities
This compound Cl (4), OCH₃ (6), CH₃ (8) C₁₁H₁₀ClNO Not reported Potential antiparasitic/antimicrobial
4-Chloro-6-ethoxyquinoline Cl (4), OCH₂CH₃ (6) C₁₁H₁₀ClNO Not reported Synthetic intermediate; bulkier ethoxy group may reduce solubility
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) C₁₁H₁₀ClNO₂ 130–131 Enhanced electron-donating effects; planar structure with intramolecular C–H⋯Cl interactions
8-Chloro-6-fluoroquinoline Cl (8), F (6) C₉H₅ClFN Not reported High electronegativity of F may improve bioavailability; antiparasitic applications
4-Chloro-5,7-dimethoxyquinoline Cl (4), OCH₃ (5,7) C₁₁H₁₀ClNO₂ Not reported Altered substituent positions affect electronic distribution

Physicochemical Properties

  • Ethoxy-substituted analogs (e.g., 4-Chloro-6-ethoxyquinoline) face further solubility challenges due to increased steric bulk .
  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline melts at 130–131°C, lower than many quinoline derivatives, possibly due to disrupted crystal packing from multiple methoxy groups .

Key Research Findings

  • Electronic Effects: The chloro group at position 4 stabilizes the quinoline core through electron withdrawal, while methoxy and methyl groups at positions 6 and 8 donate electrons, creating a polarized structure conducive to interactions with biological targets .
  • Stereochemical Influence: Enantiomeric differences in 8-aminoquinolines () suggest that stereochemistry, if present in this compound, could significantly impact efficacy and toxicity .
  • Safety data sheets for 4-Chloro-8-methoxyquinoline emphasize precautions against inhalation and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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